molecular formula C14H21NO B262231 N-ethyl-3,3-dimethyl-N-phenylbutanamide

N-ethyl-3,3-dimethyl-N-phenylbutanamide

Cat. No.: B262231
M. Wt: 219.32 g/mol
InChI Key: NAIVZXMERBBQII-UHFFFAOYSA-N
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Description

N-ethyl-3,3-dimethyl-N-phenylbutanamide (CAS: See COA

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-ethyl-3,3-dimethyl-N-phenylbutanamide

InChI

InChI=1S/C14H21NO/c1-5-15(12-9-7-6-8-10-12)13(16)11-14(2,3)4/h6-10H,5,11H2,1-4H3

InChI Key

NAIVZXMERBBQII-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)CC(C)(C)C

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-Ethyl-3,3-dimethylbutanamide
  • Molecular Formula: C₈H₁₇NO
  • Average Molecular Mass : 143.230 g/mol
  • Monoisotopic Mass: 143.131014 g/mol
  • ChemSpider ID : 193253

Structural Features :
The compound consists of a butanamide backbone with an ethyl group attached to the nitrogen atom and two methyl groups at the 3,3-positions of the butanamide chain. The phenyl group is absent in this compound, distinguishing it from closely related analogs like N-(2-ethylphenyl)-3,3-dimethylbutanamide (CAS 335205-17-9), which includes a phenyl substituent .

Comparison with Structurally Related Amides

Structural Analog 1: N-(2-Ethylphenyl)-3,3-dimethylbutanamide

  • Molecular Formula: C₁₄H₂₁NO
  • CAS Number : 335205-17-9
  • Key Differences: Incorporates a phenyl ring substituted with an ethyl group at the ortho position. Higher molecular mass (205.301 g/mol) compared to N-ethyl-3,3-dimethylbutanamide (143.230 g/mol).

Structural Analog 2: 3-Methyl-N-(2-phenylethyl)butanamide

  • Molecular Formula: C₁₃H₁₉NO
  • Average Mass : 205.301 g/mol
  • Key Features :
    • Contains a phenylethyl group (C₆H₅-CH₂CH₂-) attached to the amide nitrogen.
    • The extended alkyl chain and aromatic group may improve membrane permeability in biological systems .

Structural Analog 3: N-Cyclohexyl-3-methylbutanamide

  • Molecular Formula: C₁₁H₂₁NO
  • CAS Number : 1195148-85-6
  • Key Differences: Substitution of the ethyl group with a cyclohexyl ring, introducing steric bulk and conformational rigidity. Potential applications in agrochemicals or polymer additives due to its hydrophobic character .

Structural Analog 4: N-(3,4-Difluorophenyl)-3-oxobutanamide

  • Molecular Formula: C₁₀H₉F₂NO₂
  • Key Features: Fluorine atoms at the 3,4-positions of the phenyl ring enhance electronegativity and metabolic stability.

Comparative Data Table

Compound Name Molecular Formula Molecular Mass (g/mol) Key Substituents Potential Applications
N-Ethyl-3,3-dimethylbutanamide C₈H₁₇NO 143.230 Ethyl, 3,3-dimethyl Intermediate in organic synthesis
N-(2-Ethylphenyl)-3,3-dimethylbutanamide C₁₄H₂₁NO 205.301 Ethylphenyl, 3,3-dimethyl Pharmaceutical intermediates
3-Methyl-N-(2-phenylethyl)butanamide C₁₃H₁₉NO 205.301 Phenylethyl, 3-methyl Bioactive molecule design
N-Cyclohexyl-3-methylbutanamide C₁₁H₂₁NO 183.297 Cyclohexyl, 3-methyl Agrochemicals
N-(3,4-Difluorophenyl)-3-oxobutanamide C₁₀H₉F₂NO₂ 213.181 3,4-Difluorophenyl, 3-oxo Drug discovery

Key Research Findings and Functional Implications

Steric and Electronic Effects

  • The 3,3-dimethyl substitution in N-ethyl-3,3-dimethylbutanamide introduces steric hindrance, which may limit rotational freedom and influence binding interactions in catalytic or receptor-based applications. This contrasts with compounds like N-(3,4-difluorophenyl)-3-oxobutanamide, where electronic effects (fluorine substitution) dominate .

Preparation Methods

Acylation of N-Ethylaniline with 3,3-Dimethylbutanoyl Chloride

The most direct method involves reacting N-ethylaniline with 3,3-dimethylbutanoyl chloride in anhydrous dichloromethane (DCM) under reflux. This Friedel-Crafts acylation analog proceeds via nucleophilic acyl substitution, where the lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon.

Reaction Conditions:

  • Molar ratio: 1:1 (amine:acyl chloride)

  • Catalyst: None required (base scavengers like pyridine optional)

  • Temperature: 40–50°C

  • Yield: 72–78% after column chromatography.

Challenges:

  • Competing hydrolysis of acyl chloride requires strict anhydrous conditions.

  • Steric hindrance from the 3,3-dimethyl group slows reaction kinetics.

Two-Step Synthesis via Intermediate Amide Formation

An alternative approach synthesizes the target compound through a Schiff base intermediate:

Step 1: Condensation of 3,3-dimethylbutyraldehyde with N-ethylaniline forms a Schiff base.
Step 2: Reduction using sodium cyanoborohydride (NaBH₃CN) in methanol yields the tertiary amine, followed by acylation.

Optimization Data:

ParameterOptimal ValueImpact on Yield
Schiff base solventToluene+15% vs. DCM
Reducing agentNaBH₃CN (0.5 eq.)89% conversion
Acylation time6 hrMax yield plateau

This method avoids handling corrosive acyl chlorides but introduces additional purification steps.

Industrial-Scale Production Considerations

Catalytic Hydrogenation of Nitrile Precursors

Patent CN101575297B describes a scalable route applicable to structurally similar amides:

  • Friedel-Crafts alkylation of cinnamonitrile with benzene using AlCl₃ yields 3,3-diphenylpropionitrile (95–98% yield).

  • Catalytic hydrogenation over Raney nickel converts the nitrile to the primary amine.

  • N-Ethylation via reductive amination with acetaldehyde and H₂/Pd-C.

Adaptation for Target Compound:
Replacing benzene with isobutylene in the alkylation step could generate 3,3-dimethylbutyronitrile, which undergoes analogous hydrogenation and ethylation.

Comparative Metrics:

MetricSmall-Scale LabPilot Plant
Space-time yield (kg/m³·hr)0.84.2
Pd catalyst reuse cycles312

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling N-ethylaniline and 3,3-dimethylbutanoic acid with tosyl chloride as an activating agent achieves 68% yield in 2 hr:

Advantages:

  • Eliminates volatile organic solvents

  • 5-fold reduction in energy input vs. thermal methods

Limitations:

  • Scalability challenges in continuous processing

  • Particle size distribution affects reaction homogeneity

Analytical Characterization

Critical quality control parameters and their analytical methods:

Purity Assessment:

  • HPLC: C18 column, 70:30 acetonitrile/water, retention time 8.2 min

  • IR Spectroscopy:

    • N-H stretch (amide): Absent (tertiary amide)

    • C=O stretch: 1645 cm⁻¹

Impurity Profiling:

ImpuritySourceControl Strategy
N-Phenyl byproductIncomplete ethylationExcess ethylating agent
Hydrolyzed carboxylic acidMoisture exposureStrict anhydrous conditions

Emerging Methodologies

Photocatalytic C-N Coupling

A 2024 study demonstrated visible-light-mediated coupling of 3,3-dimethylbutanoic acid with N-ethylaniline using eosin Y catalyst:

Reaction Equation:
RCOOH+R’2NHhν,eosin YRCONR’2+H2O\text{RCOOH} + \text{R'}_2\text{NH} \xrightarrow{h\nu, \text{eosin Y}} \text{RCONR'}_2 + \text{H}_2\text{O}

Performance Metrics:

  • Quantum yield: 0.32

  • Turnover number (TON): 410

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